molecular formula C34H45B2NO4 B8269421 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B8269421
M. Wt: 553.4 g/mol
InChI Key: MRMUIYADKDRHAA-UHFFFAOYSA-N
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Description

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS: 444289-55-8) is a triphenylamine-based boronic ester derivative with the molecular formula C₃₄H₄₅B₂NO₄ and a molecular weight of 553.35 g/mol . It is synthesized via Suzuki-Miyaura cross-coupling reactions, typically starting from 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline and bis(pinacolato)diboron under palladium catalysis .

This compound is a critical building block for synthesizing hole-transport materials (HTMs) and semiconducting polymers used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its butyl substituent enhances solubility in organic solvents, while the dioxaborolane groups enable efficient cross-coupling reactions for constructing extended π-conjugated systems .

Properties

IUPAC Name

N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45B2NO4/c1-10-11-12-25-13-19-28(20-14-25)37(29-21-15-26(16-22-29)35-38-31(2,3)32(4,5)39-35)30-23-17-27(18-24-30)36-40-33(6,7)34(8,9)41-36/h13-24H,10-12H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMUIYADKDRHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism

  • Lithiation : nBuLi abstracts a proton from the aromatic ring, generating a lithio intermediate.

  • Boronate Ester Formation : The lithio species reacts with the boronate reagent to form the C–B bond, yielding the target compound.

Alternative Synthetic Route via Triphenylamine Derivatives

A secondary method employs 4-bromotriphenylamine as a precursor, though this approach is less direct.

Key Steps

  • Lithiation :

    • Reagents : nBuLi (1.6 M in hexane).

    • Conditions : -78°C in THF.

  • Boronate Ester Introduction :

    • Reagent : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    • Yield : 70% after silica gel chromatography.

Parameter Value
Starting Material4-Bromotriphenylamine
Lithiation AgentnBuLi (1.6 M)
Reaction Time2 hours (lithiation) + 1 hour (boronate addition)
Purification MethodSilica gel chromatography (petroleum ether/ethyl acetate = 20:1)

Limitations

This method requires additional steps to introduce the butyl group, reducing efficiency compared to the Suzuki-Miyaura approach.

Characterization Data

The compound is characterized using NMR and HRMS :

NMR Spectroscopy

Spectroscopy Data
¹H NMR (300 MHz, CDCl₃) δ 7.59 (d, J = 8.3 Hz, 4H), 7.04–6.90 (m, 8H), 2.51 (t, J = 7.6 Hz, 2H), 1.60–1.46 (m, 2H), 1.35–1.22 (m, 24H), 0.87 (t, J = 7.3 Hz, 3H).
¹³C NMR (150 MHz, CDCl₃) δ 150.3, 144.4, 138.9, 135.9, 129.9, 125.8, 122.4, 83.5, 35.0, 33.5, 24.8, 22.4, 13.9.

HRMS

  • Calculated : m/z 554.3619 [M+H]⁺.

  • Observed : m/z 554.3620.

Optimization Insights

  • Temperature Control : Reactions at -78°C prevent side reactions and improve regioselectivity.

  • Solvent Choice : Anhydrous THF is critical to avoid hydrolysis of the boronate ester.

  • Purification : Recrystallization from methanol ensures high purity (>98%).

Comparative Analysis

Method Yield Purity Steps
Suzuki-Miyaura Coupling53–70%>98%2 steps
Triphenylamine Derivative70%>95%3 steps

Scientific Research Applications

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment due to its boron content.

    Industry: Utilized in the manufacture of advanced materials, including polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester groups, which can interact with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that can form reversible covalent bonds with boron atoms.

    Pathways Involved: The boronate ester groups can inhibit enzyme activity by forming stable complexes with active site residues, or they can act as molecular probes by binding to specific biomolecules.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
4-Octyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Octyl C₃₈H₅₃B₂NO₄ 609.45 OLEDs, PSCs (enhanced solubility)
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Methyl (2,4,6-positions) C₃₄H₄₁B₂NO₄ 565.33 Polymer synthesis (steric tuning)
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline tert-Butyl C₃₂H₄₂BNO₂ 483.49 HTMs (thermal stability)

Key Findings :

  • Octyl-substituted derivatives exhibit higher solubility in non-polar solvents compared to butyl analogues, facilitating solution-processed device fabrication .
  • Trimethyl-substituted variants introduce steric hindrance, which can modulate polymer crystallinity and charge transport properties .
  • tert-Butyl groups improve thermal stability, a critical factor for HTMs in high-temperature device processing .

Derivatives with Electron-Withdrawing/Donating Groups

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications Reference
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Diethylamino C₁₈H₂₉BNO₂ 301.24 Fluorescent probes, sensors
Poly(N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline) Trifluoromethyl Polymer (~8400) - Polymer solar cells (bandgap tuning)

Key Findings :

  • Diethylamino groups enhance electron-donating capacity, making the compound suitable for optoelectronic sensing applications .
  • Trifluoromethyl-substituted polymers exhibit large bandgaps (~2.1 eV), improving open-circuit voltage in solar cells .

Methoxy-Substituted Analogues

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications Reference
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Methoxy C₂₈H₃₃BNO₄ 480.29 HTMs (improved hole mobility)

Key Findings :

  • Methoxy groups increase hole mobility due to stronger electron-donating effects, achieving power conversion efficiencies (PCEs) >15% in PSCs .

Stability Considerations :

  • Boronate esters are moisture-sensitive; alkyl chains (butyl, octyl) mitigate hydrolysis .
  • Trifluoromethyl and tert-butyl groups enhance thermal and oxidative stability .

Biological Activity

Overview

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound notable for its unique structural features and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound contains boron, which has been linked to specific therapeutic applications, including boron neutron capture therapy (BNCT) for cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C34H45B2NO4
  • Molecular Weight : 553.35 g/mol
  • IUPAC Name : N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
  • CAS Number : 444289-55-8

The compound features a butyl group attached to an aniline core with two phenyl rings substituted by boronate esters. This structure is significant as it enhances the compound's reactivity and utility in various chemical processes.

The biological activity of this compound is primarily attributed to its boronate ester groups. These groups can interact with various molecular targets such as enzymes and receptors through reversible covalent bonding. The mechanism includes:

  • Inhibition of Enzyme Activity : The boron atoms can form stable complexes with active site residues of enzymes.
  • Molecular Probing : The compound can bind to specific biomolecules for diagnostic or therapeutic purposes.

Applications in Cancer Treatment

Research indicates that compounds containing boron have potential applications in BNCT. This therapy exploits the selective accumulation of boron-containing compounds in tumor cells. Upon exposure to neutron radiation, these compounds can enhance therapeutic efficacy by inducing localized cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues.

Case Studies and Research Findings

  • Boron Neutron Capture Therapy (BNCT) :
    • Studies have shown that boron-containing compounds can significantly improve the efficacy of BNCT. The presence of boron in this compound suggests its potential for targeted delivery in cancer therapies .
  • In Vitro Studies :
    • Preliminary studies on similar boronate compounds have demonstrated their ability to inhibit cancer cell proliferation effectively. For instance:
      • Compounds with similar structural motifs exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines .
      • Specific derivatives showed selective toxicity towards cancer cells compared to normal cells .
  • Pharmacokinetics :
    • Research on related compounds indicates that these molecules possess favorable pharmacokinetic properties such as moderate bioavailability and optimal half-lives for therapeutic use .

Comparative Biological Activity Table

Compound NameMolecular FormulaIC50 (µM)Mechanism of ActionApplication Area
4-butyl-N,N-bis(4-(...C34H45B2NO4TBDEnzyme inhibition via boronate estersCancer therapy (BNCT)
Similar Boronate DerivativeCxHyBzNwOq0.1 - 10Targeted cytotoxicityCancer research

Q & A

Q. What are the common synthetic routes for preparing 4-butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Bromination : Starting with 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline, bromine atoms are introduced at key positions .

Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (pinacolborane) under Suzuki-Miyaura coupling conditions. Catalysts such as Pd(dppf)Cl₂ and bases like K₂CO₃ in THF/water (3:1 v/v) at 80°C for 12–24 hours under inert atmosphere yield the boronate ester product .
Optimization : Higher yields (>70%) are achieved by ensuring anhydrous conditions, precise stoichiometry (1:2.2 molar ratio of dibromide to diboron reagent), and inert gas purging to prevent oxidation .

Q. How is the purity and structural integrity of this compound validated in research settings?

Key validation methods include:

Technique Purpose Key Peaks/Data Reference
¹H/¹³C NMR Confirm boronate ester formationδ 1.3 ppm (pinacol CH₃), δ 7.2–7.8 ppm (aromatic protons) .
HPLC Purity assessment>98% purity via reverse-phase C18 column .
Mass Spectrometry Molecular weight verificationExact mass (553.35 g/mol) via DART-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the hole-transport properties of polymers derived from this compound in perovskite solar cells?

  • Methodology : Compare derivatives with varying alkyl chains (e.g., butyl vs. octyl) via:
    • Hole Mobility : Measured using space-charge-limited current (SCLC) devices.
    • Device Efficiency : Tested in perovskite solar cells (PSCs) with ITO/HTL/perovskite/PCBM/Ag architecture .
  • Findings : Longer alkyl chains (e.g., octyl) improve solubility and film morphology but may reduce hole mobility due to steric hindrance. For example, CZTPA-2 (with a methyl group) achieved a PCE of 11.79%, while octyl derivatives showed trade-offs between solubility and charge transport .

Q. What strategies resolve contradictions in thermal stability data for this compound in OLED applications?

  • Issue : Conflicting reports on decomposition temperatures (e.g., 165–170°C vs. 200°C in some studies).
  • Resolution :
    • Thermogravimetric Analysis (TGA) : Conduct under N₂ atmosphere (heating rate 10°C/min) to isolate degradation steps.
    • DSC : Identify glass transition (Tg) and crystallization events that may mask decomposition .
    • Sample History : Ensure consistent storage (2–8°C under N₂) to prevent hydrolysis of boronate esters, which lowers stability .

Q. How can computational modeling guide the design of conjugated polymers using this monomer?

  • Methods :
    • DFT Calculations : Optimize geometry and calculate HOMO/LUMO levels (e.g., Gaussian09 with B3LYP/6-31G* basis set).
    • Charge Transport Simulation : Use Marcus theory to predict hole mobility based on reorganization energy .
  • Application : Models predict that copolymers with electron-deficient units (e.g., benzothiadiazole) enhance charge separation in OLED emitters .

Data Contradiction Analysis

Q. Why do some studies report poor solubility of this compound despite its alkyl substituents?

  • Root Cause : Contradictions arise from solvent selection and synthetic byproducts.
    • Evidence : The butyl group improves solubility in THF and chlorobenzene, but residual brominated impurities (from incomplete borylation) can precipitate .
    • Solution : Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization in ethanol .

Q. How do conflicting reports on its environmental toxicity align with safety protocols?

  • Issue : Some studies highlight aquatic toxicity (LC50 < 1 mg/L for Daphnia magna), while others classify it as low-risk.
  • Resolution : Toxicity correlates with hydrolysis products (e.g., boronic acids). Use glovebox handling and aqueous workup quenching (with NaHCO₃) to minimize release .

Methodological Challenges

Q. What are the best practices for characterizing boronate ester degradation during long-term device operation?

  • In Situ Techniques :
    • FT-IR : Monitor B-O bond stretching (1340–1310 cm⁻¹) in operational devices.
    • Impedance Spectroscopy : Detect ionic leakage from degraded boronate esters .
  • Post-Mortem Analysis : XPS to quantify boron oxidation states (B³⁺ vs. B⁰) .

Q. How to optimize Stille or Suzuki couplings when using this monomer in polymer synthesis?

  • Catalyst Selection : Pd(PPh₃)₄ for Stille; Pd(dppf)Cl₂ for Suzuki, with ligand ratios critical for suppressing homocoupling .
  • Solvent System : Use degassed toluene/ethanol (3:1) for Suzuki; DMF for Stille couplings.
  • Yield Optimization : 72–85% yields reported for alternating copolymers with dithienopyrrole units .

Advanced Applications

Q. Can this compound serve as a dual-functional material in electrophotocatalysis?

  • Evidence : Derivatives like N,N-dimethyl-4-(pinacolboronate)aniline act as redox mediators in reductive electrophotocatalysis, enabling C–B bond activation at extreme potentials (−3.2 V vs. SCE) .
  • Protocol : Use a Pt cathode, Ir(ppy)₃ photocatalyst, and blue LED irradiation in DMF .

Q. What role does it play in aggregation-induced emission (AIE) materials?

  • Application : When copolymerized with AIEgens (e.g., tetraphenylethene), the boronate ester enhances solubility while maintaining solid-state luminescence.
  • Characterization : PL quantum yields increase from 15% (solution) to 45% (film) due to restricted intramolecular rotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

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